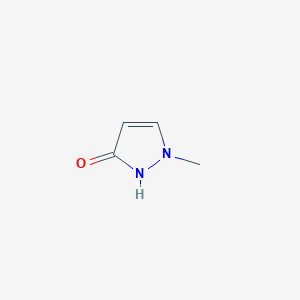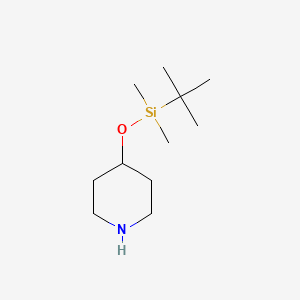
4-(Tert-butyldimethylsilyloxy)piperidine
Übersicht
Beschreibung
The compound "4-(Tert-butyldimethylsilyloxy)piperidine" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest in pharmaceutical chemistry due to their presence in a variety of biologically active compounds and pharmaceuticals. The tert-butyldimethylsilyloxy group is often used as a protective group in organic synthesis, particularly for alcohols and amines, due to its stability and ease of removal under mild conditions.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions that may include protection-deprotection strategies, reductions, and functional group transformations. For instance, an asymmetric synthesis of a piperidine derivative used as an intermediate for nociceptin antagonists involves diastereoselective reduction and isomerization steps to achieve high enantiomeric excess . Another example is the synthesis of a tert-butyl piperidine derivative through a three-step process starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, with a total yield of 49.9% . Similarly, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, an intermediate of vandetanib, involves protection by di-tert-butyl dicarbonate and subsequent reactions to achieve a total yield of 70.6% .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using various spectroscopic techniques such as NMR, MS, and FT-IR, as well as X-ray crystallography. For example, the crystal structure of a tert-butyl piperazine derivative revealed the chair conformation of the piperazine ring and the dihedral angles between the rings in the molecule . Density functional theory (DFT) calculations are also employed to optimize molecular structures and compare them with experimental data, as seen in the study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including acylation, sulfonation, and substitution, to introduce different functional groups into the piperidine ring. These reactions are crucial for the synthesis of complex molecules with potential biological activities. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate involves acylation and substitution reactions to obtain the key intermediate of Vandetanib .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as melting points, solubility, and stability, are important for their practical applications in drug synthesis and other areas. These properties can be influenced by the substituents on the piperidine ring. The synthesis and characterization of various piperidine derivatives provide insights into their properties and potential applications .
Wissenschaftliche Forschungsanwendungen
-
4-(tert-Butyldimethylsilyloxy)-1-butyne
- Scientific Field : Organic Chemistry
- Application : This compound may be used in the synthesis of 1-(tert-butyldimethylsilyloxy)-3-pentyn-5-ol and 1-(tert-butyldimethylsilyloxy)-6,6-dimethyl-3-heptyn-5-ol .
- Methods of Application : The specific methods of application are not provided in the source, but it typically involves organic synthesis procedures .
- Results or Outcomes : The outcomes of the synthesis are the mentioned compounds, which can be used in further reactions .
-
4-tert-Butyldimethylsiloxy-1-butanol
- Scientific Field : Organic Chemistry
- Application : This compound is typically used as a reagent in organic synthesis .
- Methods of Application : The specific methods of application are not provided in the source, but it typically involves organic synthesis procedures .
- Results or Outcomes : The outcomes of the synthesis are the mentioned compounds, which can be used in further reactions .
-
(tert-Butyldimethylsilyloxy)acetaldehyde
- Scientific Field : Organic Chemistry
- Application : This compound is used as an important reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .
- Methods of Application : The specific methods of application are not provided in the source, but it typically involves organic synthesis procedures .
- Results or Outcomes : The outcomes of the synthesis are the mentioned compounds, which can be used in further reactions .
-
4-(tert-Butyldimethylsilyloxy)-1-butyne
- Scientific Field : Organic Chemistry
- Application : This compound may be used in the synthesis of 1-(tert-butyldimethylsilyloxy)-3-pentyn-5-ol and 1-(tert-butyldimethylsilyloxy)-6,6-dimethyl-3-heptyn-5-ol .
- Methods of Application : The specific methods of application are not provided in the source, but it typically involves organic synthesis procedures .
- Results or Outcomes : The outcomes of the synthesis are the mentioned compounds, which can be used in further reactions .
-
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
- Scientific Field : Organic Chemistry
- Application : This compound is typically used as a reagent in organic synthesis .
- Methods of Application : The specific methods of application are not provided in the source, but it typically involves organic synthesis procedures .
- Results or Outcomes : The outcomes of the synthesis are the mentioned compounds, which can be used in further reactions .
-
4-(tert-Butyldimethylsilyl)oxy-1-butanol
- Scientific Field : Organic Chemistry
- Application : This compound is typically used as a reagent in organic synthesis .
- Methods of Application : The specific methods of application are not provided in the source, but it typically involves organic synthesis procedures .
- Results or Outcomes : The outcomes of the synthesis are the mentioned compounds, which can be used in further reactions .
-
4-(tert-Butyldimethylsilyloxy)-1-butyne
- Scientific Field : Organic Chemistry
- Application : This compound may be used in the synthesis of 1-(tert-butyldimethylsilyloxy)-3-pentyn-5-ol and 1-(tert-butyldimethylsilyloxy)-6,6-dimethyl-3-heptyn-5-ol .
- Methods of Application : The specific methods of application are not provided in the source, but it typically involves organic synthesis procedures .
- Results or Outcomes : The outcomes of the synthesis are the mentioned compounds, which can be used in further reactions .
-
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
- Scientific Field : Organic Chemistry
- Application : This compound is typically used as a reagent in organic synthesis .
- Methods of Application : The specific methods of application are not provided in the source, but it typically involves organic synthesis procedures .
- Results or Outcomes : The outcomes of the synthesis are the mentioned compounds, which can be used in further reactions .
-
4-(tert-Butyldimethylsilyl)oxy-1-butanol
- Scientific Field : Organic Chemistry
- Application : This compound is typically used as a reagent in organic synthesis .
- Methods of Application : The specific methods of application are not provided in the source, but it typically involves organic synthesis procedures .
- Results or Outcomes : The outcomes of the synthesis are the mentioned compounds, which can be used in further reactions .
Safety And Hazards
The safety data sheet for 4-(Tert-butyldimethylsilyloxy)piperidine indicates that it is classified as a hazardous substance. It has been associated with various hazard statements, including H226, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the substance .
Zukünftige Richtungen
Piperidines, including 4-(Tert-butyldimethylsilyloxy)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-piperidin-4-yloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h10,12H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPNPVFWMHBPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467253 | |
| Record name | 4-(TERT-BUTYLDIMETHYLSILYLOXY)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyldimethylsilyloxy)piperidine | |
CAS RN |
97231-91-9 | |
| Record name | 4-(TERT-BUTYLDIMETHYLSILYLOXY)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(tert-butyldimethylsilyl)oxy]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

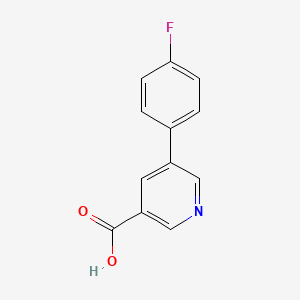
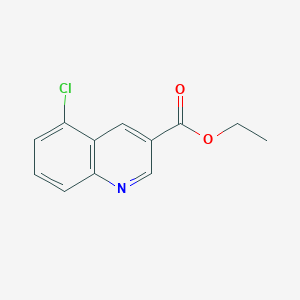
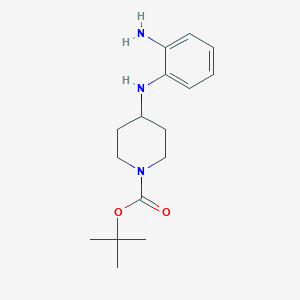
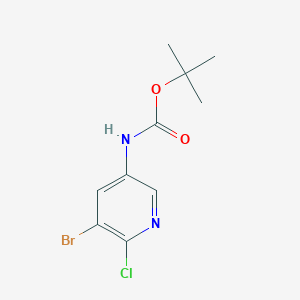
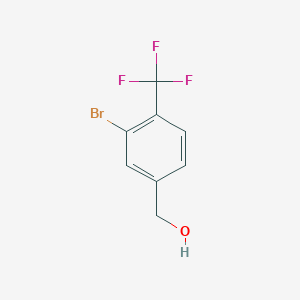
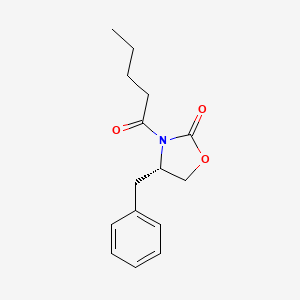
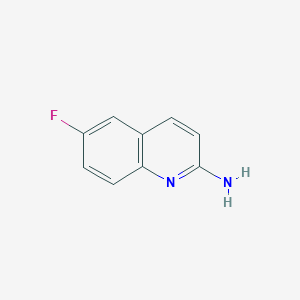
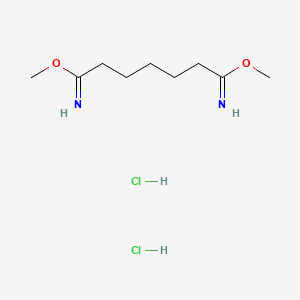
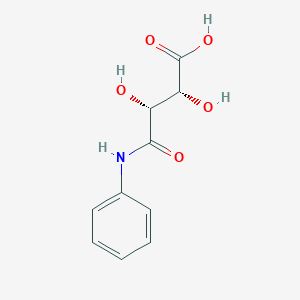
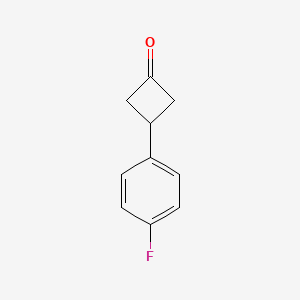
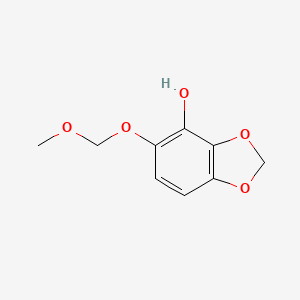
![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)

